N-isobutyl-4-phenyl-1,3-thiazol-2-amine
Description
Structure
3D Structure
Properties
Molecular Formula |
C13H16N2S |
|---|---|
Molecular Weight |
232.35 g/mol |
IUPAC Name |
N-(2-methylpropyl)-4-phenyl-1,3-thiazol-2-amine |
InChI |
InChI=1S/C13H16N2S/c1-10(2)8-14-13-15-12(9-16-13)11-6-4-3-5-7-11/h3-7,9-10H,8H2,1-2H3,(H,14,15) |
InChI Key |
TXLLFBYVXJEVOH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CNC1=NC(=CS1)C2=CC=CC=C2 |
Origin of Product |
United States |
Synthetic Methodologies for N Isobutyl 4 Phenyl 1,3 Thiazol 2 Amine and Its Analogues
Classical and Contemporary Hantzsch Synthesis Approaches for Thiazole (B1198619) Rings
The Hantzsch thiazole synthesis, first reported by Arthur Hantzsch in 1887, is a versatile and widely adopted method for the preparation of thiazole derivatives. The reaction typically involves the cyclocondensation of an α-haloketone with a thioamide-containing compound.
Condensation Reactions Utilizing α-Haloketones/Aldehydes and Thiourea (B124793)/Thioamides
The classical Hantzsch synthesis involves the reaction of an α-halocarbonyl compound, such as an α-haloketone or α-haloaldehyde, with a compound containing a thiourea or thioamide functional group. nanobioletters.com The reaction proceeds via a nucleophilic attack of the sulfur atom of the thiourea on the α-carbon of the haloketone, followed by an intramolecular cyclization and dehydration to form the thiazole ring.
A general representation of the Hantzsch thiazole synthesis is depicted below:

Various catalysts and reaction conditions have been developed to improve the efficiency and yield of the Hantzsch synthesis. These include the use of microwave irradiation, solid-supported catalysts, and ionic liquids, which can lead to shorter reaction times and more environmentally friendly procedures.
Specific Applications to the 4-Phenyl-1,3-thiazol-2-amine Scaffold
The synthesis of the 4-phenyl-1,3-thiazol-2-amine scaffold, the precursor to N-isobutyl-4-phenyl-1,3-thiazol-2-amine, is a direct application of the Hantzsch synthesis. In this case, an α-haloketone bearing a phenyl group, such as phenacyl bromide (ω-bromoacetophenone), is reacted with thiourea.
A study by V. M. Gurav and associates detailed the synthesis of 2-amino-4-(p-isobutylphenyl)thiazole, a close analogue of the target compound's core structure. In their work, p-isobutyl phenacyl chloride was condensed with thiourea to yield the corresponding 2-aminothiazole (B372263) derivative. The reaction was carried out in ethanol (B145695) and made alkaline with a sodium hydroxide (B78521) solution to facilitate the final product's precipitation.
| Reactant 1 | Reactant 2 | Product | Yield (%) | Melting Point (°C) |
| p-Isobutyl phenacyl chloride | Thiourea | 2-Amino-4-(p-isobutylphenyl) thiazole | 90 | 112-116 |
This interactive data table summarizes the synthesis of a key analogue as reported in the literature.
Advanced Derivatization Strategies for this compound Variants
Once the 4-phenyl-1,3-thiazol-2-amine scaffold is obtained, a variety of derivatization strategies can be employed to introduce the N-isobutyl group and modify other parts of the molecule, leading to a diverse range of analogues.
N-Alkylation and N-Acylation of the 2-Amino Group
The 2-amino group of the thiazole ring is a versatile handle for introducing various substituents.
N-Alkylation: The introduction of an isobutyl group can be achieved through N-alkylation of 2-amino-4-phenylthiazole (B127512) with an isobutyl halide (e.g., isobutyl bromide or iodide). This reaction is typically carried out in the presence of a base to deprotonate the amino group, enhancing its nucleophilicity. Alternatively, the target molecule can be synthesized directly using the Hantzsch reaction with N-isobutylthiourea and phenacyl bromide.
N-Acylation: The amino group can also be acylated using acyl chlorides or anhydrides to form the corresponding amides. For instance, the reaction of 2-amino-4-phenylthiazole with isobutyryl chloride in the presence of a base like pyridine (B92270) would yield N-(4-phenylthiazol-2-yl)isobutyramide.
A study on the synthesis of novel 2-amino thiazole derivatives demonstrated the N-acylation of a similar scaffold with isobutyramide, resulting in the formation of N-methyl-N-(4-(3-(trifluoromethyl)phenyl)thiazol-2-yl)isobutyramide. byjus.com
Substituent Modifications on the 4-Phenyl Ring System
The properties of this compound can be fine-tuned by introducing various substituents on the 4-phenyl ring. This can be achieved by starting with a substituted phenacyl bromide in the Hantzsch synthesis. For example, using a 4-chlorophenacyl bromide would result in a 4-(4-chlorophenyl)thiazole derivative.
A recent study on the synthesis of N,4-diaryl-1,3-thiazole-2-amines explored a range of substituents on the 4-phenyl ring, including methoxy (B1213986) and nitro groups, to investigate their effects on the biological activity of the resulting compounds. nanobioletters.comnih.gov
| 4-Phenyl Ring Substituent | Resulting Scaffold |
| 4-Methoxy | 4-(4-methoxyphenyl)-1,3-thiazol-2-amine |
| 4-Nitro | 4-(4-nitrophenyl)-1,3-thiazol-2-amine |
| 4-Chloro | 4-(4-chlorophenyl)-1,3-thiazol-2-amine |
This interactive data table showcases examples of feasible modifications to the 4-phenyl ring. nanobioletters.comnih.gov
Structural Elaboration of the N-isobutyl Moiety
While the synthesis and derivatization of the thiazole and phenyl components are well-documented, specific examples of the structural elaboration of the N-isobutyl group on the this compound scaffold are not extensively reported in the surveyed literature. However, general chemical transformations of N-alkyl amines can be considered for potential modifications.
Hypothetically, the isobutyl group could undergo reactions such as:
Oxidation: Oxidation of the isobutyl group could potentially lead to the formation of corresponding alcohols, aldehydes, or carboxylic acids, depending on the reagents and reaction conditions used.
Halogenation: Free-radical halogenation could introduce halogen atoms onto the isobutyl chain, creating new sites for further functionalization.
Rearrangement: Under certain acidic conditions, the isobutyl group might be susceptible to carbocation-mediated rearrangements.
It is important to note that these are proposed transformations based on general organic chemistry principles, and their applicability to the specific molecule of this compound would require experimental validation.
Novel Catalytic Systems and Reaction Conditions in Thiazole Synthesis
The synthesis of this compound and its analogs has been an area of active research, leading to the development of various novel catalytic systems and reaction conditions aimed at improving efficiency, yield, and environmental friendliness. These advancements move beyond traditional methods, offering greener and more effective pathways to this important class of compounds.
A significant development in the synthesis of 2-aminothiazoles involves the use of heterogeneous catalysts, which can be easily separated from the reaction mixture and reused. For instance, montmorillonite-K10, a type of clay, has been successfully employed as a catalyst in the one-pot synthesis of 2-aminothiazoles from methylcarbonyl compounds and thiourea. researchgate.net This method provides a plausible mechanism where α-iodomethylcarbonyls are formed in situ, facilitating the cyclization to the thiazole ring. researchgate.net Similarly, silica (B1680970) chloride (SiO2–Cl) has been demonstrated as an effective heterogeneous catalyst for aminothiazole synthesis. rsc.org This modified silica gel acts as an excellent source of HCl, promoting the reaction under mild conditions. rsc.org
Another innovative approach involves the use of magnetically separable nanocatalysts. A novel multi-functional and magnetically catalytic nanosystem, Ca/4-MePy-IL@ZY-Fe3O4, has been developed for the one-pot synthesis of 2-aminothiazoles. nih.govresearchgate.net This catalyst is used in conjunction with trichloroisocyanuric acid (TCCA) as a green halogen source. nih.govbepls.com The magnetic nature of the nanocatalyst allows for its easy recovery using an external magnet, making the process more sustainable. nih.gov The catalytic activity of this system has been optimized by studying the effects of catalyst amount, temperature, and solvent. nih.gov
Ionic liquids have also emerged as promising catalysts and reaction media for thiazole synthesis. A multifunctional ionic liquid nanocatalyst based on zeolite-Y with 4-methylpyridinium chloride and calcium ions (Ca/4-MePy-IL@ZY) has been shown to be effective. bepls.com The use of non-toxic solvents and a recyclable nanocatalyst contributes to the green credentials of this method. bepls.com
Furthermore, advancements in catalytic systems have explored the use of Brønsted acids as alternatives to expensive and precious metal catalysts. rsc.org Trifluoromethanesulfonic acid (TfOH) has been found to catalyze the coupling of α-diazoketones with thioureas to produce thiazole derivatives. organic-chemistry.org This metal-free approach offers a more sustainable and cost-effective route. rsc.org Visible-light-induced reactions represent another frontier, enabling the one-pot synthesis of functionalized 2-aminothiazoles from active methylene (B1212753) ketone derivatives and thioureas at room temperature. organic-chemistry.org This method is lauded for its mild reaction conditions and straightforward work-up. organic-chemistry.org
The table below summarizes various novel catalytic systems and their respective reaction conditions for the synthesis of 2-aminothiazole derivatives.
| Catalyst | Reactants | Solvent | Temperature | Key Features | Reference |
|---|---|---|---|---|---|
| Montmorillonite-K10 | Methylcarbonyl and Thiourea | DMSO | 80 °C | Heterogeneous, reusable clay catalyst. | researchgate.net |
| Ca/4-MePy-IL@ZY-Fe3O4 | Acetophenone derivative, Thiourea, and TCCA | EtOH | 80 °C | Magnetically separable nanocatalyst, green halogen source. | nih.gov |
| Silica Chloride (SiO2–Cl) | Phenacyl bromides and Thioamides/Thiourea | DCM | 50 °C | Effective heterogeneous catalyst, source of HCl. | rsc.org |
| Ammonium-12-molybdophosphate (AMP) | Phenacyl bromides and Thioamides/Thiourea | MeOH | Room Temperature | Heterogeneous catalyst, clean reaction. | rsc.org |
| Trifluoromethanesulfonic acid (TfOH) | α-Diazoketones and Thioureas | Not specified | Not specified | Metal-free Brønsted acid catalysis. | organic-chemistry.org |
| Visible Light | Active methylene ketone derivatives and Thioureas | Not specified | Room Temperature | Green chemistry, mild conditions. | organic-chemistry.org |
Structure Activity Relationship Sar Studies of N Isobutyl 4 Phenyl 1,3 Thiazol 2 Amine Derivatives
Intrinsic Contributions of the 1,3-Thiazole Core to Biological Activities
The 1,3-thiazole ring is a five-membered aromatic heterocycle containing both sulfur and nitrogen atoms, which is a fundamental component of numerous biologically active compounds. rsc.orgcolab.ws It is considered a vital scaffold in drug discovery and is a key structural motif in several clinically approved drugs, including the anti-inflammatory agent Meloxicam and the antiretroviral drug Ritonavir. researchgate.net The intrinsic properties of the thiazole (B1198619) nucleus contribute significantly to the pharmacological profile of its derivatives.
The arrangement of nitrogen and sulfur atoms in the ring allows for a variety of non-covalent interactions, such as hydrogen bonding, dipole-dipole, and hydrophobic interactions, with biological targets. The thiazole moiety is found in compounds exhibiting a wide array of biological effects, including antimicrobial, anti-inflammatory, anticancer, and antiviral activities. nih.govnih.gov Its prevalence in medicinal chemistry is due to its metabolic stability and its role as a versatile building block that allows for easy derivatization, enabling chemists to fine-tune pharmacokinetic and pharmacodynamic properties. nih.govresearchgate.net The high potency of many thiazole derivatives is attributed to the combined presence of the nitrogen and sulfur heteroatoms, which can modulate the electronic properties of the entire molecule. scirp.org
The Influence of the N-2 Position Substituent: Analysis of N-isobutyl and its Analogues
The 2-amino group of the 2-aminothiazole (B372263) scaffold is a critical site for modification, and the nature of the substituent at this N-2 position profoundly influences the compound's biological activity. mdpi.com This position has been shown to be highly flexible, accommodating a wide range of substituents that can modulate the molecule's potency and selectivity. nih.gov
The N-isobutyl group itself is a branched alkyl chain that imparts specific steric and electronic properties to the parent molecule. Variations in the length, branching, and nature of the alkyl chain at the N-2 position have been shown to have diverse effects on biological efficacy.
Steric Bulk: The size and shape of the N-alkyl group can directly impact how the molecule fits into a biological target's binding site. Studies have shown that increased steric hindrance from branched chains, such as isopropyl or isobutyl, can significantly influence molecular conformation and activity. mdpi.com In some series, bulky substituents are favored, while in others they can be detrimental.
Chain Length: The length of a linear alkyl chain affects the lipophilicity of the molecule, which in turn influences its absorption, distribution, metabolism, and excretion (ADME) properties. The effect of chain length on activity is highly target-dependent. For instance, in one study on naphthalimide aminothiazoles, a hexyl group at the N-2 position provided enhanced antibacterial efficacy compared to other alkyl derivatives. mdpi.comnih.gov Conversely, a separate study found that shorter alkyl chains, like propyl, were more favorable for antibacterial activity than longer chains such as pentyl or octyl. mdpi.com
The following table summarizes representative findings on how N-alkyl chain variations can impact biological activity.
| N-2 Alkyl Substituent | Observation | Biological Activity Context |
| Propyl | More favorable activity compared to longer chains. | Antibacterial |
| Pentyl, Octyl, Decyl | Decreased antibacterial efficacy observed. | Antibacterial |
| Hexyl | Enhanced antibacterial efficacy. | Antibacterial (Naphthalimide series) |
| Isobutyl, Isopropyl | Increased steric hindrance influences molecular conformation. | General SAR |
Replacing the N-isobutyl group with moieties connected via an amide linkage is a widely explored and often successful strategy to enhance biological activity. nih.govnih.gov This modification introduces a hydrogen bond donor (the N-H) and a hydrogen bond acceptor (the C=O), which can form crucial interactions with target proteins.
Research has demonstrated that introducing substituted benzoyl groups at the N-2 position via an amide bond can improve activity by over 100-fold in certain contexts. nih.gov The length of the acyl chain in N-acyl derivatives is also a key determinant of potency. For example, studies on antitumor agents found that an N-3-propanamido function led to better activity than an N-2-acetamido moiety, suggesting that the spacing provided by the longer chain was optimal for target engagement. nih.gov
Beyond simple amides, other functional groups have been introduced at the N-2 position. Synthesizing derivatives containing sulfonamide or phenyl amino groups has been a strategy to develop inhibitors for specific enzymes, such as carbonic anhydrase and acetylcholinesterase. nih.govbohrium.com
The table below illustrates the impact of introducing different moieties at the N-2 position.
| N-2 Moiety | Linkage | Key Finding | Biological Target/Activity |
| 3-Chlorobenzoyl | Amide | Over 128-fold improvement in activity. | Antitubercular |
| Propanamido | Amide | Improved activity over acetamido group. | Antitumor |
| Acetamido | Amide | Less active than propanamido analogue. | Antitumor |
| Sulfonamide | Sulfonamide | Effective enzyme inhibition. | Carbonic Anhydrase |
The Role of the 4-Phenyl Substituent and its Derivatizations
The phenyl ring at the C-4 position of the thiazole core is another critical element for the biological activity of this class of compounds. It often serves as an anchor, participating in hydrophobic or π-stacking interactions within a receptor's binding pocket. Modifying this phenyl ring is a key strategy for optimizing a compound's pharmacological profile.
Electron-Withdrawing Groups (EWGs): Halogens (F, Cl) and nitro (NO₂) groups are common EWGs. In several studies, the presence of these groups at the para-position of the 4-phenyl ring resulted in potent antimicrobial activity. nih.govnih.gov
Electron-Donating Groups (EDGs): Alkyl (CH₃) and alkoxy (OCH₃) groups are typical EDGs. In some compound series, these groups have also been shown to enhance biological activity. For instance, a methyl group on the 4-phenyl ring was found to increase anticancer activity. nih.gov
This indicates that there is no universal rule, and the optimal electronic nature of the substituent must be determined empirically for each therapeutic target. In some cases, strong EWGs can even lead to a loss of activity. science.gov
The following data table summarizes the observed effects of different substituents on the 4-phenyl ring.
| Substituent | Position | Electronic Effect | Observed Impact on Activity |
| Fluoro (F) | para | Electron-Withdrawing | Increased antibacterial/antifungal activity. nih.gov |
| Chloro (Cl) | para | Electron-Withdrawing | Potent antimicrobial activity. nih.gov |
| Nitro (NO₂) | para | Electron-Withdrawing | Potent antimicrobial activity. nih.gov |
| Methyl (CH₃) | para | Electron-Donating | Increased anticancer activity. nih.gov |
The position of a substituent on the 4-phenyl ring—ortho, meta, or para—can drastically alter the molecule's three-dimensional shape and its interaction with a biological target. Ortho-substituents, for example, can introduce steric hindrance that forces a twist between the phenyl and thiazole rings, leading to a significantly different molecular geometry compared to the meta or para isomers. mdpi.com
Replacing the 4-phenyl ring entirely with a heteroaromatic ring, such as pyridine (B92270) or furan, is another important derivatization strategy. This substitution can alter the molecule's polarity, solubility, and hydrogen bonding capacity. The success of this approach is highly context-dependent. In some molecular scaffolds, the 4-phenyl ring is essential, and its replacement is not tolerated. nih.gov In other cases, replacing it with a heteroaromatic ring like pyridine has led to more active compounds. mdpi.com Furthermore, the position of the heteroatom within the new ring is also critical; for example, 4-(pyridin-2-yl) and 4-(pyridin-4-yl) derivatives often show higher activity than their 4-(pyridin-3-yl) counterparts. mdpi.com
Modulation of Activity by C-5 Position Substituents on the Thiazole Ring
While a dedicated data set for N-isobutyl-4-phenyl-1,3-thiazol-2-amine is not available, research on analogous thiazole-containing compounds indicates that the C-5 position is a critical site for modulating biological activity. Substituents at this position can influence the compound's potency, selectivity, and pharmacokinetic properties by altering its steric, electronic, and hydrophobic profile.
In studies of various 2-aminothiazole series, the introduction of substituents at the C-5 position has led to significant changes in activity. For instance, in different scaffolds, the addition of small alkyl groups, halogens, or aryl groups at this position has been shown to either enhance or diminish the interaction with biological targets. For example, within some series of 2-aminothiazole derivatives, a halogen (like bromine or chlorine) at the C-5 position can serve as a handle for further chemical modifications or can engage in halogen bonding with the target protein, potentially increasing affinity.
A hypothetical SAR study for C-5 substituents on the this compound scaffold might explore the following types of groups:
Small Alkyl Groups (e.g., -CH₃, -C₂H₅): These groups could probe for small hydrophobic pockets in the binding site.
Halogens (e.g., -Cl, -Br): These can alter the electronic nature of the thiazole ring and potentially form halogen bonds.
Aromatic Rings (e.g., -phenyl, -furan): Larger groups could establish additional π-π stacking or hydrophobic interactions.
Hydrogen Bond Donors/Acceptors (e.g., -OH, -CONH₂): These could form new hydrogen bonds with the target, significantly impacting binding affinity.
Without specific experimental data, a quantitative data table cannot be constructed. The table below is a representative template illustrating how such data would typically be presented.
Representative Data Table (Hypothetical Data)
| Compound ID | C-5 Substituent (R) | Biological Activity (IC₅₀, nM) |
|---|---|---|
| 1 | -H (Parent Compound) | 50 |
| 2 | -CH₃ | 35 |
| 3 | -Cl | 20 |
| 4 | -Br | 18 |
| 5 | -Phenyl | 75 |
| 6 | -CONH₂ | 150 |
This table is for illustrative purposes only and does not represent actual experimental results.
Pharmacophoric Insights and Key Structural Determinants for Target Binding Affinity
A specific pharmacophore model for this compound is not defined in the absence of a known biological target and binding mode analysis. However, a general pharmacophore for 2-amino-4-phenylthiazole (B127512) derivatives can be proposed based on their common structural features.
Key Structural Determinants:
2-Aminothiazole Core: This central scaffold is crucial. The endocyclic nitrogen and sulfur atoms, along with the exocyclic amino group, are key features. The amino group (-NH-) typically acts as a critical hydrogen bond donor, forming a hinge-binding interaction with a backbone carbonyl group (e.g., of a kinase) in many known inhibitors.
4-Phenyl Ring: This aromatic group is a significant determinant for binding, often occupying a hydrophobic pocket within the target protein. Interactions are typically hydrophobic or involve π-π stacking with aromatic residues like phenylalanine, tyrosine, or tryptophan. Substituents on this phenyl ring are commonly explored in SAR studies to optimize these interactions.
Thiazole C-5 Position: As discussed, this position is a key vector for modification. An unsubstituted C-5 position provides a hydrogen atom that can participate in minor interactions, while larger substituents at this site would be expected to interact with a nearby sub-pocket of the binding site, influencing both affinity and selectivity.
A generalized pharmacophore model based on these features would likely include:
A hydrogen bond donor feature (from the 2-amino group).
One or more hydrophobic/aromatic regions (from the 4-phenyl ring and the N-isobutyl group).
The thiazole ring itself as a central scaffold providing the correct orientation for these features.
Molecular docking studies on related 2-aminothiazole inhibitors targeting various enzymes have shown that the thiazole ring can form π-π interactions with amino acid residues, further stabilizing the ligand-protein complex. The precise arrangement and relative importance of these features would depend on the specific topology of the target's active site.
Molecular Mechanisms of Action and Biological Target Identification for N Isobutyl 4 Phenyl 1,3 Thiazol 2 Amine Analogues
Enzyme Inhibition and Modulation Studies
Analogues of N-isobutyl-4-phenyl-1,3-thiazol-2-amine have been investigated for their ability to inhibit various enzymes critical to cell cycle regulation, inflammation, and metabolic pathways.
Cyclooxygenase (COX) Pathway Interactions and Selectivity
Research into related chemical structures, such as vicinal diaryl pyrazoles containing a thiazole (B1198619) moiety, has indicated a potential for selective inhibition of the cyclooxygenase-2 (COX-2) enzyme. foxchase.org The COX-2 isozyme is inducible and plays a significant role in inflammation and cancer development. foxchase.org The selective inhibition of COX-2 over the constitutive COX-1 isoform is a key therapeutic goal to reduce the gastrointestinal side effects commonly associated with non-steroidal anti-inflammatory drugs (NSAIDs). foxchase.org Compounds like celecoxib, which feature a vicinal diaryl heterocyclic structure, demonstrate this selective inhibition. foxchase.org This suggests that the N-phenyl-thiazole scaffold could be a valuable template for developing selective COX-2 inhibitors. foxchase.org
Cyclin-Dependent Kinase (CDK) Inhibition Profile
Derivatives and analogues based on the thiazole-amine scaffold have demonstrated significant inhibitory activity against various cyclin-dependent kinases (CDKs), which are key regulators of the cell cycle.
Specifically, a series of N4-(substituted thiazol-2-yl)-N2-(4-substituted phenyl)pyrimidine-2,4-diamines were identified as highly potent dual inhibitors of CDK2 and CDK9. bioworld.com One of the most promising compounds from this series, 20a (4-(5-methyl-4-(thiazol-2-ylamino)pyrimidin-2-ylamino)benzenesulfonamide) , showed exceptional inhibitory activity against both kinases. bioworld.com
In another study, medicinal chemistry optimization of 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine derivatives led to the discovery of highly potent and selective inhibitors of CDK4 and CDK6. nih.gov A lead compound from this series, compound 78 , exhibited excellent potency for CDK4 and high selectivity over other CDKs, including CDK1, CDK2, CDK7, and CDK9. nih.gov
The table below summarizes the inhibitory activities of representative analogues.
Inhibitory Activity of Thiazole-Amine Analogues against Cyclin-Dependent Kinases
| Compound | Target Kinase | Inhibitory Activity (IC50 or Ki) | Reference |
|---|---|---|---|
| 20a (4-(5-methyl-4-(thiazol-2-ylamino)pyrimidin-2-ylamino)benzenesulfonamide) | CDK2 | 0.004 µM (IC50) | bioworld.com |
| 20a (4-(5-methyl-4-(thiazol-2-ylamino)pyrimidin-2-ylamino)benzenesulfonamide) | CDK9 | 0.009 µM (IC50) | bioworld.com |
| Compound 78 | CDK4 | 1 nM (Ki) | nih.gov |
| Compound 78 | CDK6 | 34 nM (Ki) | nih.gov |
Tubulin Polymerization Interference Mechanisms
A significant mechanism of action for certain N,4-diaryl-1,3-thiazole-2-amine analogues is the inhibition of tubulin polymerization. nih.gov Microtubules, which are dynamic polymers of tubulin, are essential for cell division, motility, and morphology, making them a key target in cancer therapy. nih.gov
One of the most potent compounds identified in a study, N-(2,4-dimethoxyphenyl)-4-(4-methoxyphenyl)-1,3-thiazol-2-amine (10s) , was found to potently inhibit tubulin assembly. nih.gov Molecular docking studies revealed that this compound binds to the colchicine (B1669291) binding site on tubulin, thereby disrupting microtubule dynamics. nih.gov This interference leads to cell cycle arrest in the G2/M phase and subsequent cell death. nih.gov Other studies have confirmed that 2,4-disubstituted thiazole derivatives can act as remarkable inhibitors of tubulin polymerization, with some compounds showing activity superior to the reference drug combretastatin (B1194345) A-4. nih.gov
Tubulin Polymerization Inhibition by Thiazole Analogues
| Compound | Tubulin Polymerization IC50 (µM) | Reference |
|---|---|---|
| Compound 5c | 2.95 ± 0.18 | nih.gov |
| Compound 7c | 2.00 ± 0.12 | nih.gov |
| Compound 9a | 2.38 ± 0.14 | nih.gov |
| Combretastatin A-4 (Reference) | 2.96 ± 0.18 | nih.gov |
Inhibition of Specific Metabolic Enzymes (e.g., S-methyl-5-thioadenosine phosphorylase, Lanosterol (B1674476) C14α-demethylase)
S-methyl-5-thioadenosine phosphorylase: A review of available scientific literature did not yield specific data on the direct inhibition of S-methyl-5-thioadenosine phosphorylase by this compound or its close structural analogues.
Lanosterol C14α-demethylase (CYP51): The enzyme lanosterol 14α-demethylase (CYP51) is a critical component in the biosynthesis of ergosterol (B1671047) in fungi, making it a well-established target for antifungal drugs. nih.gov Research into novel CYP51 inhibitors has explored scaffolds related to the phenylthiazole structure. For instance, a series of novel phenylpyrimidine CYP51 inhibitors were designed and synthesized, leading to the identification of a compound designated as C6 , which exhibited potent, broad-spectrum antifungal activity significantly superior to the first-line drug fluconazole. nih.gov This indicates that the broader chemical space including phenylthiazole-like structures has potential for interacting with and inhibiting the CYP51 enzyme.
Receptor and Protein Binding Interactions
Beyond direct enzyme inhibition, analogues of this compound have been studied for their binding affinity to nuclear receptors, particularly the estrogen receptor.
Estrogen Receptor (ER-α) Binding Affinities and Conformational Changes
The estrogen receptor alpha (ER-α) is a key factor in the development and progression of breast cancer. nih.gov Consequently, it is a primary target for therapeutic intervention. In-silico molecular docking studies have been conducted on a series of 4-phenylthiazol-2-amine derivatives to evaluate their potential to bind to the ER-α protein. nih.gov
These studies showed that the synthesized compounds fit within the active site of the ER-α protein, occupying the same hydrophobic pocket as the standard drug tamoxifen. nih.gov Several of the derivatives exhibited docking scores superior to that of tamoxifen, suggesting a strong binding affinity. nih.gov For example, compound 3e demonstrated the best docking score among the series. nih.gov These findings suggest that the 4-phenylthiazol-2-amine scaffold has the potential to be developed into agents that modulate ER-α activity. nih.gov
Molecular Docking Scores of 4-Phenylthiazol-2-amine Derivatives against ER-α
| Compound | Docking Score (kcal/mol) | Reference |
|---|---|---|
| Compound 3e | -8.911 | nih.gov |
| Range of Synthesized Compounds | -6.658 to -8.911 | nih.gov |
| Tamoxifen (Standard) | -6.821 | nih.gov |
Protein-Drug Binding Analyses with Serum Albumins
Serum albumin, particularly human serum albumin (HSA), is the most abundant protein in blood plasma and plays a crucial role in the transport and disposition of a wide variety of endogenous and exogenous substances, including drugs. nih.govnih.gov The binding of a compound to serum albumin is a critical determinant of its pharmacokinetic profile, influencing its distribution, metabolism, and excretion. HSA is a monomeric protein that folds into three homologous domains (I-III), each divided into two subdomains (A and B). mdpi.comresearchgate.net It possesses two primary drug-binding sites, known as Sudlow site I (in subdomain IIA) and Sudlow site II (in subdomain IIIA), which accommodate a diverse range of ligands. scispace.com
The interaction between a drug and albumin is governed by a combination of forces, including hydrophobic interactions, hydrogen bonds, electrostatic forces, and van der Waals forces. mdpi.com Sudlow site I is a large, flexible pocket that typically binds bulky heterocyclic molecules, while Sudlow site II is smaller and more specific for aromatic carboxylic acids. scispace.com
While specific experimental data on the binding of this compound to serum albumins is not extensively detailed in the available literature, its molecular structure suggests a high likelihood of interaction. The compound possesses significant hydrophobic character due to the phenyl and isobutyl groups, which would favor binding within the hydrophobic pockets of albumin. Furthermore, the 2-amino group on the thiazole ring can act as a hydrogen bond donor, facilitating interactions with polar residues within the binding sites. The binding of related thiazole derivatives to HSA has been studied, indicating that this class of compounds can interact with the protein, leading to quenching of its intrinsic fluorescence. researchgate.net The specific site and affinity of binding would be influenced by the precise arrangement of substituents on the thiazole and phenyl rings.
Table 1: Characteristics of Primary Drug-Binding Sites on Human Serum Albumin (HSA)
| Binding Site | Location (Subdomain) | Key Amino Acid Residues | Typical Ligand Characteristics | Examples of Bound Drugs |
|---|---|---|---|---|
| Sudlow Site I | IIA | Trp-214, His-242, Arg-257, Lys-199, Tyr-150 | Bulky, heterocyclic, negatively charged molecules | Warfarin, Phenylbutazone |
| Sudlow Site II | IIIA | Arg-410, Tyr-411, Lys-414, Ser-489 | Aromatic carboxylic acids with a distant negative charge | Ibuprofen, Diazepam |
Characterization of Hydrogen Bonding Networks and Hydrophobic Pockets in Target Sites
The biological activity of this compound and its analogues is fundamentally dependent on their ability to bind to specific biological targets, such as enzymes or receptors. This binding is mediated by a network of non-covalent interactions, primarily hydrogen bonds and hydrophobic interactions.
Hydrogen Bonding: The 2-aminothiazole (B372263) scaffold is a key structural feature that facilitates hydrogen bonding. The exocyclic amino group (NH₂) can act as a hydrogen bond donor, while the nitrogen atom within the thiazole ring can act as a hydrogen bond acceptor. nih.govmdpi.com X-ray crystallography studies of various 2-amino-4-phenyl-1,3-thiazole derivatives reveal common hydrogen-bonding motifs. A frequently observed pattern is the formation of centrosymmetric dimers through pairs of N-H···N hydrogen bonds between the amino group of one molecule and the thiazole ring nitrogen of another. nih.govsoton.ac.uk This interaction creates a characteristic supramolecular structure known as an R₂(2)(8) ring motif. nih.gov These predictable hydrogen-bonding patterns are crucial for molecular recognition at the active site of a target protein.
Table 2: Potential Intermolecular Interactions for this compound
| Structural Moiety | Type of Interaction | Potential Interacting Partner in Target Site |
|---|---|---|
| 2-Amino Group (-NH₂) | Hydrogen Bond Donor | Aspartate, Glutamate, Carbonyl backbone |
| Thiazole Ring Nitrogen | Hydrogen Bond Acceptor | Arginine, Lysine, Serine, Amide backbone |
| Phenyl Ring | Hydrophobic, π-π Stacking | Phenylalanine, Tyrosine, Tryptophan, Leucine |
| Isobutyl Group | Hydrophobic, van der Waals | Leucine, Isoleucine, Valine, Alanine |
Cellular Pathway Perturbations
Analogues of this compound have been shown to interfere with fundamental cellular processes, leading to the inhibition of cell proliferation and the induction of cell death in cancer models. These effects are the result of perturbations in key cellular pathways that control cell division, survival, and signaling.
Mechanisms of Cell Cycle Arrest
The cell cycle is a tightly regulated process that governs cell replication. Disruption of this cycle is a common mechanism of action for anticancer agents. Thiazole-based compounds have been shown to induce cell cycle arrest at different phases, thereby preventing cancer cells from proliferating. nih.gov
Mechanisms of cell cycle arrest can be broadly categorized based on the checkpoint at which they occur:
G1 Arrest: This checkpoint controls the transition from the resting phase (G1) to the DNA synthesis phase (S). Arrest at this stage is often mediated by the p53 tumor suppressor protein, which can induce the expression of cyclin-dependent kinase (CDK) inhibitors like p21. nih.gov This prevents the phosphorylation events necessary for entry into S phase.
G2/M Arrest: The G2 checkpoint ensures that DNA replication is complete and any damage is repaired before the cell enters mitosis (M phase). Some N,4-diaryl-1,3-thiazole-2-amines have been identified as potent inhibitors of tubulin polymerization. nih.gov By disrupting the formation of the mitotic spindle, these compounds prevent cells from properly aligning and separating their chromosomes, leading to an arrest in the G2 or M phase of the cell cycle. nih.gov
While the specific target for this compound is not fully elucidated, its structural similarity to other antiproliferative thiazole derivatives suggests it may function by targeting proteins involved in cell cycle regulation, such as CDKs or tubulin. nih.govmdpi.com
Table 3: Key Phases and Regulatory Mechanisms of the Cell Cycle
| Phase | Primary Function | Key Regulatory Proteins | Potential Arrest Mechanism by Thiazoles |
|---|---|---|---|
| G1 Phase | Cell growth, preparation for DNA synthesis | Cyclin D/CDK4/6, Cyclin E/CDK2, p53, p21 | Inhibition of CDKs, induction of p21 |
| S Phase | DNA replication | Cyclin A/CDK2 | Inhibition of DNA synthesis machinery |
| G2 Phase | Growth, preparation for mitosis | Cyclin A/CDK1, Cyclin B/CDK1 | Inhibition of CDK1, disruption of microtubule dynamics |
| M Phase | Mitosis (cell division) | Anaphase-Promoting Complex (APC) | Inhibition of tubulin polymerization, mitotic spindle disruption |
Induction of Apoptosis Pathways
Apoptosis, or programmed cell death, is a crucial process for eliminating damaged or unwanted cells. Many chemotherapeutic agents function by triggering apoptosis in cancer cells. Thiazole derivatives have demonstrated the ability to induce apoptosis through the intrinsic, or mitochondrial, pathway. nih.gov
The intrinsic pathway is initiated by intracellular stress signals, leading to the release of cytochrome c from the mitochondria into the cytoplasm. nih.gov This process is tightly regulated by the Bcl-2 family of proteins, which includes pro-apoptotic members (e.g., Bax) and anti-apoptotic members (e.g., Bcl-2). An increase in the Bax/Bcl-2 ratio promotes mitochondrial outer membrane permeabilization and cytochrome c release. Once in the cytoplasm, cytochrome c associates with Apaf-1 to form the apoptosome, which in turn activates a cascade of executioner caspases, most notably caspase-3. nih.gov Activated caspase-3 is responsible for cleaving numerous cellular substrates, leading to the characteristic morphological changes of apoptosis, such as DNA fragmentation and cell shrinkage. nih.govnih.gov
Studies on synthetic 1,3-thiazole derivatives have confirmed their pro-apoptotic activity through multiple lines of evidence, including increased caspase-3 activity, DNA fragmentation assays (TUNEL), and upregulation of Bax alongside downregulation of Bcl-2. nih.govnih.gov These findings suggest that thiazole-containing compounds can effectively trigger the mitochondrial apoptosis pathway in cancer cells.
Table 4: Key Events in the Intrinsic Apoptosis Pathway
| Step | Description | Key Molecular Players |
|---|---|---|
| 1. Initiation | Intracellular stress signals lead to activation of pro-apoptotic proteins. | Bcl-2 family (Bax, Bak, Bcl-2, Bcl-xL) |
| 2. Mitochondrial Permeabilization | Increased Bax/Bcl-2 ratio causes pores to form in the mitochondrial membrane. | Bax, Bak |
| 3. Cytochrome c Release | Cytochrome c is released from the mitochondrial intermembrane space into the cytosol. | Cytochrome c |
| 4. Apoptosome Formation | Cytochrome c binds to Apaf-1, triggering the assembly of the apoptosome. | Apaf-1, pro-caspase-9 |
| 5. Caspase Activation | The apoptosome activates caspase-9, which in turn activates executioner caspases. | Caspase-9, Caspase-3 |
| 6. Execution | Activated caspase-3 cleaves cellular proteins, leading to cell death. | Caspase-3, PARP, lamins |
Impact on Gene Transcription and Intracellular Signal Transduction
The biological effects of small molecules like this compound are ultimately mediated by their influence on intracellular signal transduction pathways and the resulting changes in gene transcription. These pathways are complex networks that transmit signals from the cell surface to the nucleus, controlling fundamental processes such as cell growth, proliferation, and survival.
Many cancers are driven by aberrant signaling pathways. For example, the JAK/STAT and NF-κB pathways are frequently dysregulated in cancer, leading to increased expression of genes that promote cell survival and inflammation. nih.gov The JAK/STAT pathway is activated by cytokines and growth factors, leading to the phosphorylation and nuclear translocation of STAT transcription factors, which then regulate the expression of target genes. The NF-κB pathway is a key regulator of the inflammatory response and cell survival.
Bioactive heterocyclic compounds have been shown to modulate these pathways. For instance, some molecules can decrease the gene expression of critical pathway components like JAK2 and STAT3, while increasing the expression of suppressors of cytokine signaling (SOCS) proteins. nih.gov Furthermore, the thiazole scaffold is a common feature in many protein kinase inhibitors. researchgate.net Kinases are essential enzymes that control signal transduction by phosphorylating other proteins. By inhibiting specific kinases, thiazole derivatives can block the signaling cascades that cancer cells rely on for their growth and survival. The precise impact of this compound on gene transcription and signal transduction would depend on its specific intracellular targets, which requires further investigation.
Pre Clinical Biological Evaluation of N Isobutyl 4 Phenyl 1,3 Thiazol 2 Amine Derivatives
In Vitro Anti-proliferative and Cytotoxic Assessments
The potential of N-isobutyl-4-phenyl-1,3-thiazol-2-amine derivatives as anticancer agents has been a primary area of investigation. These studies typically involve screening the compounds against a panel of human cancer cell lines to determine their ability to inhibit cell growth and induce cell death.
Research has demonstrated that derivatives of the 4-phenyl-1,3-thiazol-2-amine scaffold exhibit significant anti-proliferative activity against a variety of human cancer cell lines. For instance, a series of N,4-diaryl-1,3-thiazole-2-amines were evaluated for their effects on gastric adenocarcinoma (SGC-7901), lung adenocarcinoma (A549), and fibrosarcoma (HT-1080) cells. nih.gov Many of these compounds displayed moderate to potent activity. nih.gov
Notably, the substitution pattern on the N-phenyl ring was found to be crucial for activity. For example, N-(2,4-dimethoxyphenyl)-4-(4-methoxyphenyl)-1,3-thiazol-2-amine emerged as a particularly potent derivative with IC50 values ranging from 0.36 to 0.86 µM across the three cell lines. nih.gov In another study, the incorporation of amino acids into the thiazole (B1198619) framework led to hybrid derivatives with strong cytotoxic effects against A549, cervical cancer (HeLa), and breast cancer (MCF-7) cell lines. nih.govrsc.org Specifically, compounds combining the 4-phenylthiazole (B157171) core with amino acids like phenylalanine and valine showed IC50 values comparable or superior to the standard chemotherapeutic agent 5-fluorouracil. nih.gov
Table 1: Anti-proliferative Activity of Selected 4-Phenyl-1,3-thiazol-2-amine Derivatives
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| N-(2,4-dimethoxyphenyl)-4-(4-methoxyphenyl)-1,3-thiazol-2-amine | SGC-7901 (Gastric) | 0.36 | nih.gov |
| A549 (Lung) | 0.86 | nih.gov | |
| HT-1080 (Fibrosarcoma) | 0.52 | nih.gov | |
| 4-Phenylthiazole-phenylalanine hybrid (5a) | A549 (Lung) | 2.07 | nih.gov |
| HeLa (Cervical) | 4.13 | nih.gov | |
| MCF-7 (Breast) | 5.21 | nih.gov | |
| 4-Phenylthiazole-valine hybrid (5f) | A549 (Lung) | 2.93 | nih.gov |
| HeLa (Cervical) | 3.86 | nih.gov | |
| MCF-7 (Breast) | 4.02 | nih.gov |
A critical aspect of preclinical evaluation is determining the selectivity of a compound for cancer cells over normal, healthy cells. While many thiazole derivatives show promising anticancer activity, their cytotoxicity against non-cancerous cell lines is a key consideration. For example, while a (4-phenyl-1,3-thiazol-2-yl) hydrazine (B178648) derivative showed a potent minimum inhibitory concentration (MIC) against pathogenic fungi, it exhibited no obvious cytotoxicity to human umbilical vein endothelial cells (HUVECs) at a concentration of 4 μg/ml. nih.gov This suggests a favorable selectivity profile.
Further studies have explored how structural modifications influence this selectivity. The introduction of certain substituents can enhance anticancer potency while maintaining low toxicity towards normal cells. researchgate.net For example, some aminothiazole-paeonol derivatives demonstrated higher potency against gastric and colorectal cancer cell lines compared to the standard drug 5-fluorouracil, while also showing lower cytotoxicity towards normal cells. researchgate.net This differential cytotoxicity is a crucial factor in identifying promising lead compounds for further development.
Antimicrobial Efficacy Investigations
In addition to their anticancer properties, derivatives of this compound have been investigated for their potential as antimicrobial agents. The thiazole ring is a key structural component in many existing antimicrobial drugs. globalresearchonline.net
Derivatives of 2-amino-4-phenylthiazole (B127512) have demonstrated a broad spectrum of antibacterial activity. nih.gov Studies have shown that certain derivatives are effective against both Gram-positive bacteria, such as Staphylococcus aureus and Bacillus subtilis, and Gram-negative bacteria like Escherichia coli and Pseudomonas aeruginosa. nih.govmdpi.com
The nature of the substituents on the thiazole ring and the amino group plays a significant role in determining the antibacterial potency and spectrum. For instance, piperazinyl derivatives of 2-aminothiazole (B372263) were particularly effective against methicillin-resistant S. aureus (MRSA) and E. coli, with minimum inhibitory concentration (MIC) values of 4 and 8 μg/mL, respectively. nih.gov Another study highlighted that specific copper-coordinated thiazole complexes exhibited higher antibacterial activity (MIC values of 12–100 μg/mL) compared to the parent thiazole ligand (>100 μg/mL), with some showing specificity for Bacillus cereus and Bacillus subtilis. mdpi.com
Table 2: Antibacterial Activity of Selected 2-Amino-4-phenylthiazole Derivatives
| Derivative Type | Bacterial Strain | MIC (µg/mL) | Reference |
|---|---|---|---|
| Piperazinyl derivative (121d) | S. aureus | 2-128 | nih.gov |
| E. coli | 2-128 | nih.gov | |
| P. aeruginosa | 2-128 | nih.gov | |
| Copper complex (Tz-04a) | B. cereus | 12 | mdpi.com |
| Copper complex (Tz-04d) | B. subtilis | 6-12 | mdpi.com |
The emergence of drug-resistant fungal infections has spurred the search for new antifungal agents. Derivatives of 4-phenyl-1,3-thiazole have shown considerable promise in this area, particularly against clinically relevant Candida species. mdpi.comnih.gov
One study identified a (4-phenyl-1,3-thiazol-2-yl) hydrazine derivative with high-efficiency, broad-spectrum antifungal activity. nih.gov This compound exhibited MIC values between 0.0625 and 4 μg/ml against pathogenic fungi, including various Candida species. nih.gov Furthermore, it was effective at inhibiting the formation of hyphae and biofilms, which are crucial for the virulence of Candida albicans. nih.gov Another investigation into 2-hydrazinyl-4-phenyl-1,3-thiazole derivatives revealed that compounds with a lipophilic para-substituent at the C4 position of the thiazole ring were highly potent against C. albicans, with MIC values as low as 3.9 μg/mL, which was four times lower than the reference drug fluconazole. nih.gov
**Table 3: Antifungal Activity of Selected 4-Phenyl-1,3-thiazole Derivatives Against *Candida albicans***
| Compound | MIC (µg/mL) | Reference |
|---|---|---|
| (4-phenyl-1,3-thiazol-2-yl) hydrazine (31C) | 0.0625 - 4 | nih.gov |
| 2-hydrazinyl-4-phenyl-1,3-thiazole derivative (7a) | 3.9 | nih.gov |
| 2-hydrazinyl-4-phenyl-1,3-thiazole derivative (7b) | 3.9 | nih.gov |
| 2-hydrazinyl-4-phenyl-1,3-thiazole derivative (7c) | 3.9 | nih.gov |
| Fluconazole (Reference) | 15.62 | mdpi.comnih.gov |
The therapeutic scope of 4-phenyl-1,3-thiazol-2-amine derivatives extends to parasitic and mycobacterial infections. Several studies have explored their potential as antileishmanial and antitubercular agents.
A series of 4-phenyl-1,3-thiazol-2-amines were screened for their activity against Leishmania amazonensis. researchgate.net Four out of the eight compounds tested showed significant activity against the promastigote form of the parasite, coupled with good selectivity indexes when tested against Vero cells. researchgate.net The most promising compound exhibited an IC50 of 20.78 µM against the parasite. researchgate.net The thiazole scaffold is recognized as a valuable starting point for the development of new antileishmanial drugs. nih.govnih.gov
In the context of tuberculosis, nitrothiazole derivatives have been investigated for their activity against Mycobacterium tuberculosis (Mtb). mdpi.com These compounds are attractive as they are active against bacteria in various oxygen environments, which is relevant to Mtb infections. mdpi.com In one study, several nitrothiazole derivatives showed potent antitubercular activity, with two compounds exhibiting a minimum inhibitory concentration (MIC90) of less than 0.24 µM. mdpi.com These compounds were also found to be non-toxic to human cell lines, indicating their potential as selective antitubercular agents. mdpi.com
Anti-inflammatory and Analgesic Property Investigations
The therapeutic potential of this compound derivatives extends to the management of inflammation and pain. The 2-aminothiazole scaffold is a key feature in various anti-inflammatory compounds. nih.gov Research into this class of compounds has revealed significant anti-inflammatory and analgesic effects, which are often linked to their ability to modulate oxidative stress pathways and inhibit key enzymes involved in the inflammatory cascade.
In Vitro Antioxidant Activity and Reactive Oxygen Species Scavenging Potential
An excess of reactive oxygen species (ROS) can lead to oxidative stress, a condition implicated in the onset and progression of many inflammatory diseases. mdpi.commdpi.com Consequently, the antioxidant and radical scavenging capabilities of this compound derivatives are of significant interest. The evaluation of these properties is a crucial first step in assessing their anti-inflammatory potential.
Various in vitro assays are employed to determine the antioxidant capacity of these thiazole derivatives. Common methods include the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays. mdpi.comnih.gov These tests measure a compound's ability to donate a hydrogen atom or an electron to neutralize stable free radicals. nih.gov Other assays, such as the ferric reducing antioxidant power (FRAP) test, assess the ability of a compound to reduce ferric ions (Fe³⁺) to ferrous ions (Fe²⁺). researchgate.netnih.gov
Studies on various phenolic thiazoles and thiazolidinone derivatives have demonstrated significant antioxidant activity, in some cases exceeding that of standard antioxidants like ascorbic acid, trolox, or 4-methyl-2,6-di-tert-butylphenol. nih.govresearchgate.netmdpi.com The presence of phenolic fragments on the thiazole structure often enhances its radical scavenging ability. mdpi.commdpi.com For instance, certain catechol hydrazinyl-thiazole derivatives have shown potent scavenging of ABTS and DPPH radicals. mdpi.com Similarly, pyrazolyl–thiazole derivatives with electron-donating groups, such as a methyl group, have exhibited notable DPPH and hydroxyl radical scavenging activities. rsc.org The extended π-conjugation within the thiazole framework aids in delocalizing unpaired electrons, which enhances the molecule's capacity to neutralize free radicals. rsc.org
The thiobarbituric acid reactive substances (TBARS) test is another method used to evaluate antioxidant potential by measuring the inhibition of lipid peroxidation. nih.gov Certain thiazolidinone derivatives of 1,3-thiazole have shown significant inhibition of lipid peroxidation, comparable to Vitamin C. nih.gov
| Compound Type | Assay | Activity Measurement (e.g., IC50, % Inhibition) | Reference Compound | Source |
|---|---|---|---|---|
| Phenolic Thiazole Derivatives (5a, 5b, 7b, 8a, 8b) | ABTS Radical Scavenging | Lower IC50 values than ascorbic acid | Ascorbic Acid | nih.gov |
| Phenolic Thiazole Derivatives (5a, 5b, 7a, 7b, 8a, 8b) | DPPH Radical Scavenging | Potent radical scavenging capacity | Ascorbic Acid, Trolox | nih.gov |
| Pyrazolyl–Thiazole Derivative (7e) | DPPH Radical Scavenging | 72.45% Inhibition | Ascorbic Acid (81.64%) | rsc.org |
| 1,3-Thiazole-based Thiazolidinone (Compound 1) | TBARS (% LPO Inhibition) | 62.11% Inhibition | Vitamin C (62.32%) | nih.gov |
| 1,3,4-Thiadiazole-based Thiazolidinone (Compound 4) | DPPH (% Scavenging) | 33.98% Scavenging | Vitamin C (94.35%) | nih.gov |
Mechanistic Evaluation in Cellular and Animal Models
Building on in vitro findings, the anti-inflammatory and analgesic mechanisms of thiazole derivatives are further investigated using cellular and animal models. A primary mechanism for many non-steroidal anti-inflammatory drugs (NSAIDs) is the inhibition of cyclooxygenase (COX) enzymes, which are crucial for prostaglandin (B15479496) synthesis. nih.govmdpi.com There is evidence that thiazole-containing compounds, such as meloxicam, act as anti-inflammatory agents. nih.gov
Derivatives are often tested for their ability to selectively inhibit COX-1 and COX-2 isoforms. nih.govfrontiersin.org Selective COX-2 inhibition is a desirable trait as it is associated with a reduced risk of gastrointestinal side effects compared to non-selective COX inhibitors. nih.govitmedicalteam.pl In silico molecular docking studies are frequently used to predict and explain the binding of these compounds to the active sites of COX enzymes. nih.govnih.gov
In vivo animal models are essential for confirming anti-inflammatory and analgesic efficacy. The carrageenan-induced paw edema model in rats is a standard method for evaluating acute anti-inflammatory activity. itmedicalteam.pl In this test, the reduction in paw swelling after administration of the test compound is measured over several hours. Substituted 4-phenyl-1,3-thiazole derivatives have demonstrated significant inhibition of edema, with some compounds showing potency comparable to or greater than the standard drug diclofenac. itmedicalteam.pl
Analgesic properties are often assessed using the acetic acid-induced writhing test in mice. nih.govjnu.ac.bd This test measures a compound's ability to reduce the number of abdominal constrictions (writhes) induced by an injection of acetic acid. Various thiadiazole and thiazole derivatives have shown potent antalgic action in this model. nih.govjnu.ac.bd The hot plate test is another common method to evaluate central analgesic activity. nih.gov
| Compound Type | Model/Assay | Key Finding | Source |
|---|---|---|---|
| Substituted 4-Phenyl-1,3-Thiazole Derivative (7e) | Carrageenan-induced rat paw edema | 88.88% inhibition of edema after 3 hours, exceeding Diclofenac (80.55%) | itmedicalteam.pl |
| 4-(4-chlorothiophen-2-yl)thiazol-2-amine Derivatives (5d, 5e) | In vitro COX/LOX inhibition | Potent inhibition of COX-1, COX-2, and 5-LOX enzymes | nih.govfrontiersin.org |
| 2-Amino-1,3,4-Thiadiazole Derivative (Compound 4) | Acetic acid-induced writhing | 69.8% analgesic activity | nih.gov |
| N-(benzo[d]thiazol-2-yl)acetamide | Acetic acid-induced writhing | 81% reduction in writhing in the second 5-minute observation period | jnu.ac.bd |
Other Investigational Biological Activities (e.g., Anticonvulsant, Immunomodulatory Properties)
The structural versatility of the thiazole nucleus has led to its exploration in a wide range of therapeutic areas beyond inflammation and pain.
Anticonvulsant Properties: Epilepsy is a neurological disorder characterized by abnormal brain activity leading to seizures. biointerfaceresearch.com The thiazole and related thiazolidin-4-one moieties have been identified as promising pharmacophores for the development of new anticonvulsant agents. biointerfaceresearch.commdpi.com Preclinical evaluation of these compounds typically involves rodent models of seizures, such as the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests. biointerfaceresearch.commdpi.com The MES test is a model for generalized tonic-clonic seizures, while the scPTZ test is a model for myoclonic and absence seizures.
Several novel series of thiazolidin-4-one substituted thiazoles have shown significant anticonvulsant activity in these models. biointerfaceresearch.com For example, 2-(4-Nitrophenyl)-3-(4-((4-phenylthiazol-2-ylimino)methyl)phenyl) thiazolidin-4-one was identified as a particularly active compound in one study. biointerfaceresearch.com Similarly, derivatives of 1,3,4-thiadiazole (B1197879) have demonstrated potent anticonvulsant properties, with some compounds showing efficacy comparable to standard drugs like phenytoin. nih.govnih.govfrontiersin.org The mechanism of action is thought to involve the modulation of voltage-gated sodium channels or enhancement of GABAergic inhibition. nih.govfrontiersin.org
Immunomodulatory Properties: The immune system's role in various diseases has prompted investigation into the immunomodulatory effects of novel chemical entities. While direct studies on this compound derivatives are limited, research on structurally related heterocyclic compounds provides insight into potential activities. For instance, a series of S- and N-alkylated indolyloxadiazoles were evaluated for their effects on T-cell proliferation and cytokine production. researchgate.net Some compounds demonstrated highly significant inhibition of PHA-activated T-cell proliferation and a stimulatory effect on the proinflammatory cytokine IL-1β, suggesting a selective impact on immune pathways. researchgate.net These findings indicate that thiazole-containing scaffolds could be explored for their potential to modulate immune responses, which may be beneficial in autoimmune diseases or cancer immunotherapy.
Computational and Theoretical Studies of N Isobutyl 4 Phenyl 1,3 Thiazol 2 Amine
Molecular Docking and Ligand-Protein Interaction Simulations
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of N-isobutyl-4-phenyl-1,3-thiazol-2-amine, docking simulations are employed to forecast its binding modes and affinities with various macromolecular targets, such as enzymes and receptors.
Molecular docking studies on derivatives of 4-thiazol-N-phenylpyrimidin-2-amine have been used to explore their potential as inhibitors of cyclin-dependent kinases (CDKs), which are crucial in cell cycle regulation. Similarly, this compound can be docked into the active sites of various kinases to predict its potential as an inhibitor. The binding affinity, often expressed as a docking score or binding free energy (ΔGbind), provides a quantitative measure of the interaction strength. A lower binding energy generally indicates a more stable protein-ligand complex.
For instance, hypothetical docking studies of this compound against a panel of kinases could yield binding affinities as illustrated in the table below. Such data would suggest which kinases are more likely to be inhibited by this compound, thereby guiding experimental validation.
| Macromolecular Target | Predicted Binding Affinity (kcal/mol) |
| Cyclin-Dependent Kinase 2 (CDK2) | -8.5 |
| Cyclin-Dependent Kinase 4 (CDK4) | -7.9 |
| Glycogen Synthase Kinase 3β (GSK-3β) | -9.2 |
| Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) | -8.1 |
This is a hypothetical data table for illustrative purposes.
Beyond predicting binding affinity, molecular docking reveals the specific interactions between the ligand and the amino acid residues within the active site of the target protein. These interactions can include hydrogen bonds, hydrophobic interactions, and π-π stacking. For this compound, the thiazole (B1198619) ring, the phenyl group, and the isobutyl moiety would each contribute to the binding.
A detailed analysis of the docked pose would identify key residues. For example, the nitrogen atoms of the thiazole ring could act as hydrogen bond acceptors, while the phenyl ring could engage in π-π stacking with aromatic residues like tyrosine or phenylalanine in the active site. The isobutyl group would likely occupy a hydrophobic pocket.
| Macromolecular Target | Key Interacting Residues | Type of Interaction |
| Cyclin-Dependent Kinase 2 (CDK2) | Leu83, Val18 | Hydrophobic |
| Gln131, Asp86 | Hydrogen Bond | |
| Phe80 | π-π Stacking | |
| Glycogen Synthase Kinase 3β (GSK-3β) | Val135, Ile62 | Hydrophobic |
| Asp133, Arg141 | Hydrogen Bond | |
| Tyr134 | π-π Stacking |
This is a hypothetical data table for illustrative purposes.
Quantum Chemical Calculations Utilizing Density Functional Theory (DFT)
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. DFT calculations provide valuable information about the electronic properties, conformational stability, and spectroscopic characteristics of this compound.
The electronic properties of a molecule are crucial for understanding its reactivity and intermolecular interactions. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals that play a significant role in chemical reactions. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap, is an indicator of the molecule's chemical reactivity and kinetic stability. A smaller energy gap suggests that the molecule is more reactive.
The Molecular Electrostatic Potential (MEP) map is another useful tool derived from DFT calculations. It visualizes the charge distribution on the molecule's surface, identifying electrophilic (electron-poor, positive potential) and nucleophilic (electron-rich, negative potential) regions. This information is vital for predicting how the molecule will interact with other molecules. For this compound, the nitrogen and sulfur atoms of the thiazole ring are expected to be regions of negative potential, while the amine hydrogen would be a region of positive potential.
| Parameter | Calculated Value |
| HOMO Energy | -6.2 eV |
| LUMO Energy | -1.8 eV |
| HOMO-LUMO Energy Gap | 4.4 eV |
| Dipole Moment | 3.5 D |
This is a hypothetical data table for illustrative purposes.
DFT calculations can simulate various spectroscopic properties, such as infrared (IR), nuclear magnetic resonance (NMR), and ultraviolet-visible (UV-Vis) spectra. These theoretical spectra can be compared with experimental data to confirm the molecular structure and to aid in the assignment of experimental spectral bands. For example, calculated vibrational frequencies can be correlated with the peaks in an experimental IR spectrum, and calculated chemical shifts can be compared with an experimental NMR spectrum. This correlation provides a powerful method for structural elucidation and characterization.
| Spectroscopic Technique | Theoretical Prediction |
| IR Spectroscopy | N-H stretching frequency: ~3400 cm⁻¹; C=N stretching frequency: ~1620 cm⁻¹ |
| ¹H NMR Spectroscopy | Chemical shifts for aromatic protons: 7.0-8.0 ppm; Chemical shifts for isobutyl protons: 0.9-3.2 ppm |
| ¹³C NMR Spectroscopy | Chemical shifts for thiazole carbons: 100-170 ppm; Chemical shifts for phenyl carbons: 120-140 ppm |
This is a hypothetical data table for illustrative purposes.
Molecular Dynamics Simulations for Conformational Sampling and Binding Event Characterization
Molecular dynamics (MD) simulations are powerful computational methods used to study the physical movement of atoms and molecules over time. For this compound, MD simulations offer a window into its dynamic behavior, which is critical for understanding how it interacts with biological macromolecules like proteins and enzymes.
Conformational Sampling: The flexibility of the isobutyl group and the rotational freedom between the phenyl and thiazole rings mean that this compound can adopt numerous three-dimensional shapes or "conformations." MD simulations can comprehensively sample these conformations, identifying the most energetically stable and frequently occurring forms. By simulating the molecule in a virtual aqueous environment, researchers can observe how the isobutyl chain folds and how the phenyl ring orients itself relative to the thiazole core. This information is vital, as only specific conformations may be able to fit into the binding site of a target protein. Studies on similar 2-aminothiazole (B372263) derivatives have used these techniques to verify stable binding modes within protein active sites. nih.govnih.govacs.org
Binding Event Characterization: When a potential drug molecule, or "ligand," interacts with its target protein, it forms a stable complex. MD simulations can characterize this binding event in atomic detail. After an initial "docking" pose is predicted, a simulation is run to observe the stability of the ligand-protein complex. Key metrics analyzed during these simulations include:
Root Mean Square Deviation (RMSD): Measures the average deviation of the protein and ligand atoms from their initial positions, indicating the stability of the complex. A stable RMSD suggests a sustained binding interaction.
Root Mean Square Fluctuation (RMSF): Reveals the flexibility of different parts of the protein and ligand, highlighting which residues are most involved in the binding.
Hydrogen Bond Analysis: Tracks the formation and breaking of hydrogen bonds between the ligand and protein, which are crucial for binding affinity and specificity. For this compound, the amine group and the thiazole nitrogen are key hydrogen bonding sites.
In studies of related thiazole derivatives targeting enzymes like Aurora kinase, MD simulations lasting 100 nanoseconds have confirmed the stability of the ligand in the active site, validating the docking results and providing a dynamic picture of the binding interactions. nih.govnih.govacs.org
Computational ADMET Profiling and Drug-likeness Assessment
Before a compound can be considered a viable drug candidate, its pharmacokinetic and safety profiles must be evaluated. ADMET—which stands for Absorption, Distribution, Metabolism, Excretion, and Toxicity—describes how a drug behaves in the body. Computational ADMET prediction allows for an early assessment of these properties, saving significant time and resources. researchgate.net
For this compound, various in silico models can predict its ADMET properties and assess its "drug-likeness," often evaluated against criteria like Lipinski's Rule of Five. These rules suggest that a compound is more likely to be orally bioavailable if it meets certain criteria for molecular weight, lipophilicity (LogP), and the number of hydrogen bond donors and acceptors.
A hypothetical computational ADMET profile for this compound, based on analyses of similar 2-aminothiazole structures, is presented below. nih.govnih.gov
| Property | Predicted Value/Classification | Significance |
| Absorption | ||
| Human Intestinal Absorption | High | Indicates good potential for oral bioavailability. |
| Caco-2 Permeability | High | Suggests the compound can readily cross the intestinal wall. |
| Distribution | ||
| Blood-Brain Barrier (BBB) Permeability | Low | Predicts the compound is unlikely to cross into the brain, potentially reducing CNS side effects. |
| P-glycoprotein (P-gp) Substrate | No | The compound is not likely to be pumped out of cells by this efflux transporter, improving its effective concentration. |
| Metabolism | ||
| CYP2D6 Inhibitor | No | Low risk of drug-drug interactions involving this major metabolic enzyme. |
| CYP3A4 Inhibitor | No | Low risk of drug-drug interactions involving another key metabolic enzyme. |
| Toxicity | ||
| AMES Toxicity | Non-mutagenic | Predicts a low likelihood of causing DNA mutations. |
| hERG Inhibition | Low risk | Suggests a low potential for causing cardiac-related side effects. |
| Drug-Likeness | ||
| Lipinski's Rule of Five | 0 Violations | Meets all criteria, suggesting favorable physicochemical properties for a drug. |
| Bioavailability Score | 0.55 | A good score indicating a high probability of oral bioavailability. |
This table is generated based on typical in silico predictions for structurally related 2-aminothiazole compounds and serves as an illustrative example.
Virtual Screening and Rational Lead Optimization Strategies
The 4-phenyl-1,3-thiazol-2-amine core is recognized as a "privileged scaffold" in medicinal chemistry, meaning it is a molecular framework capable of binding to multiple biological targets. nih.govnih.govdntb.gov.ua This makes it an excellent starting point for discovering new drug candidates through virtual screening and for improving existing ones via lead optimization.
Virtual Screening: This computational technique involves screening vast libraries of chemical compounds against a specific biological target (e.g., an enzyme or receptor) to identify those that are most likely to bind to it. If this compound was identified as a "hit" from such a screen, its scaffold could be used to search for similar, potentially more potent, compounds. A typical workflow involves:
Library Preparation: A database of thousands or millions of compounds is prepared for screening.
Target-Based Screening: Using the 3D structure of a target protein, compounds are computationally "docked" into the active site. They are then scored based on their predicted binding affinity.
Ligand-Based Screening: If the target structure is unknown, the structure of a known active compound like this compound is used as a template to find other molecules with similar shapes and chemical features.
Rational Lead Optimization: Once a promising "hit" or "lead" compound is identified, computational methods are used to guide its chemical modification to improve its properties (e.g., potency, selectivity, or ADMET profile). nih.gov For this compound, this could involve:
Structure-Activity Relationship (SAR) Studies: Computational models can predict how changes to the molecule's structure will affect its activity. For example, replacing the isobutyl group with other alkyl or cyclic groups, or adding substituents to the phenyl ring, could be explored virtually to prioritize the most promising modifications for synthesis. nih.gov
Improving Selectivity: If the compound binds to multiple targets, modifications can be designed to enhance its affinity for the desired target while reducing off-target effects.
Optimizing ADMET Properties: If the initial compound has a predicted liability (e.g., poor solubility or metabolic instability), computational tools can suggest chemical changes to mitigate these issues without sacrificing potency.
Through these iterative cycles of computational design, chemical synthesis, and biological testing, the 4-phenyl-1,3-thiazol-2-amine scaffold can be systematically optimized to develop novel and effective therapeutic agents. rsc.org
Advanced Analytical and Spectroscopic Characterization Techniques in Research on N Isobutyl 4 Phenyl 1,3 Thiazol 2 Amine
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation (¹H-NMR, ¹³C-NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of N-isobutyl-4-phenyl-1,3-thiazol-2-amine.
¹H-NMR (Proton NMR) provides detailed information about the number of different types of protons, their chemical environments, and their proximity to other protons. For this compound, the ¹H-NMR spectrum would be expected to show distinct signals for the protons of the isobutyl group (methyl and methylene (B1212753) protons), the protons of the phenyl ring, and the proton on the thiazole (B1198619) ring. The coupling patterns and chemical shifts of these signals are critical for confirming the connectivity of the atoms.
¹³C-NMR (Carbon-13 NMR) reveals the number of different carbon atoms in the molecule and their electronic environments. The spectrum would display characteristic signals for the carbons of the isobutyl group, the aromatic carbons of the phenyl ring, and the carbons of the thiazole ring.
Table 1: Illustrative ¹H and ¹³C NMR Chemical Shift Data for a Representative N-alkyl-4-phenyl-1,3-thiazol-2-amine Analog
| Atom | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |
|---|---|---|
| Isobutyl CH | ~3.5 (multiplet) | ~50 |
| Isobutyl CH₂ | ~3.0 (doublet) | ~28 |
| Isobutyl CH₃ | ~1.0 (doublet) | ~20 |
| Thiazole CH | ~6.5 (singlet) | ~105 |
| Phenyl CHs | ~7.2-7.8 (multiplets) | ~125-135 |
| Thiazole C-S | - | ~150 |
| Thiazole C=N | - | ~168 |
Note: This data is hypothetical and for illustrative purposes only.
Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Pattern Analysis (GC-MS, LC-MS)
Mass spectrometry (MS) is a powerful technique for determining the molecular weight of this compound and for obtaining structural information through the analysis of its fragmentation patterns.
Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are hybrid techniques that first separate the compound from a mixture and then detect it by mass spectrometry. These methods are crucial for confirming the molecular weight of the target compound. The high-resolution mass spectrometry (HRMS) analysis would provide the exact mass, which can be used to determine the elemental composition. The fragmentation pattern observed in the mass spectrum can offer valuable clues about the compound's structure.
Table 2: Expected Mass Spectrometry Data for this compound
| Technique | Parameter | Expected Value |
|---|---|---|
| HRMS (ESI+) | Molecular Formula | C₁₃H₁₆N₂S |
| Calculated m/z [M+H]⁺ | 233.1107 | |
| MS/MS | Major Fragment Ions | Corresponding to the loss of the isobutyl group and fragmentation of the thiazole and phenyl rings. |
Note: This data is theoretical and for illustrative purposes only.
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Analysis and Electronic Transitions
Infrared (IR) Spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to N-H stretching (if a secondary amine), C-H stretching (aromatic and aliphatic), C=N stretching of the thiazole ring, and C=C stretching of the phenyl ring.
Ultraviolet-Visible (UV-Vis) Spectroscopy provides information about the electronic transitions within the molecule. The presence of conjugated systems, such as the phenyl and thiazole rings, would result in characteristic absorption maxima (λmax) in the UV-Vis spectrum.
Table 3: Typical IR and UV-Vis Spectroscopic Data for 2-Amino-4-phenylthiazole (B127512) Derivatives
| Spectroscopy | Feature | Expected Wavenumber (cm⁻¹)/Wavelength (nm) |
|---|---|---|
| IR | N-H Stretch | ~3300-3400 |
| Aromatic C-H Stretch | ~3000-3100 | |
| Aliphatic C-H Stretch | ~2850-2960 | |
| C=N Stretch (Thiazole) | ~1620-1650 | |
| UV-Vis | λmax | ~250-350 |
Note: This data is generalized for the compound class and for illustrative purposes only.
Chromatographic Methods for Purity Assessment and Separation in Research (Gas Chromatography, Liquid Chromatography)
Chromatographic techniques are essential for assessing the purity of this compound and for its separation from reaction mixtures or biological matrices.
Gas Chromatography (GC) is suitable for volatile and thermally stable compounds.
High-Performance Liquid Chromatography (HPLC) is a versatile technique for the separation and quantification of a wide range of compounds. A reversed-phase HPLC method would typically be developed to determine the purity of the synthesized compound.
Cell-Based Assays and Flow Cytometry for Biological Activity Quantification
To investigate the biological activity of this compound, various in vitro cell-based assays are employed. For instance, its potential as an anticancer agent could be evaluated by treating cancer cell lines with the compound and measuring cell viability using assays like the MTT or PrestoBlue® assay. nih.gov Flow cytometry can be used to further investigate the mechanism of action, such as its effects on the cell cycle or apoptosis. The results from these assays are crucial in determining the compound's therapeutic potential.
Future Directions and Research Perspectives on N Isobutyl 4 Phenyl 1,3 Thiazol 2 Amine
Rational Design and Synthesis of Next-Generation Analogues with Improved Selectivity and Potency
The future development of N-isobutyl-4-phenyl-1,3-thiazol-2-amine hinges on the strategic design of next-generation analogues. Rational design, guided by structure-activity relationship (SAR) studies, is crucial for enhancing target selectivity and therapeutic potency. Research efforts will likely concentrate on systematic modifications of the molecule's core components: the N-isobutyl group, the 4-phenyl ring, and the 2-amino linker.
Key strategies include:
Modification of the N-Alkyl Group: Replacing the isobutyl group with various aliphatic and aromatic side chains can modulate lipophilicity and steric interactions, potentially improving binding affinity and pharmacokinetic properties. nih.gov
Substitution on the 4-Phenyl Ring: Introducing electron-donating or electron-withdrawing groups (e.g., methoxy (B1213986), nitro, halogen) to the phenyl ring can alter the electronic properties of the molecule, influencing its interaction with biological targets. Studies on similar N,4-diaryl-1,3-thiazole-2-amines have shown that substitutions like 2,4-dimethoxy can significantly enhance antiproliferative activity. nih.gov
Functionalization of the Amino Group: Acylation or alkylation of the 2-amino group can explore additional binding pockets within a target protein and improve properties such as aqueous solubility. nih.gov
| Molecular Component | Modification Strategy | Potential Impact | Supporting Rationale |
|---|---|---|---|
| N-isobutyl Group | Introduce cyclic, aromatic, or longer/branched alkyl chains. | Alter lipophilicity, solubility, and steric fit with target. | Modification of N-acyl side chains in other 2-aminothiazoles improved aqueous solubility and reduced in vitro metabolism. nih.gov |
| 4-Phenyl Ring | Incorporate substituents (e.g., -OCH₃, -Cl, -NO₂) at ortho, meta, or para positions. | Enhance binding affinity and selectivity through new electronic or hydrogen-bonding interactions. | In a series of N,4-diaryl-1,3-thiazole-2-amines, a 2,4-dimethoxy substitution on an N-aryl ring resulted in the most potent compound. nih.gov |
| 2-Amino Linker | Alkylation or acylation. | Improve metabolic stability and explore new interactions with the target protein. | Introduction of an acetyl group at the N-position of a related compound resulted in a change in biological activity. nih.gov |
Exploration of Novel Biological Targets and Therapeutic Applications for the Thiazole (B1198619) Scaffold
The 2-aminothiazole (B372263) scaffold is a "privileged structure" in medicinal chemistry, known to interact with a wide array of biological targets. researchgate.net While initial research may focus on a specific activity, the this compound framework warrants broader screening to uncover novel therapeutic applications. The structural versatility of thiazole derivatives allows them to serve as inhibitors for various enzymes and receptors. researchgate.netresearchgate.net
Potential therapeutic areas for exploration include:
Oncology: Many 2-aminothiazole derivatives exhibit potent anticancer activity by inhibiting targets such as cyclin-dependent kinases (CDKs), tubulin, B-RAF, and various receptor tyrosine kinases (EGFR/VGFER). nih.govnih.govresearchgate.net The clinically approved anticancer drug Dasatinib contains a 2-aminothiazole core. nih.gov
Inflammatory Diseases: Certain thiazole derivatives have demonstrated significant anti-inflammatory effects through the inhibition of enzymes like cyclooxygenase (COX-1/COX-2). rsc.org
Infectious Diseases: The thiazole ring is a key component in compounds with documented antibacterial, antifungal, and antileishmanial properties. mdpi.comnih.govresearchgate.net A target fishing study on similar 4-phenyl-1,3-thiazol-2-amines suggested S-methyl-5-thioadenosine phosphorylase as a potential antileishmanial target. nih.govresearchgate.net
Neurodegenerative Diseases: Phosphodiesterase 5 (PDE5) inhibitors, which can feature a thiazole scaffold, have been reported as potential therapies for neuroinflammatory and neurodegenerative diseases. rsc.org
| Therapeutic Area | Potential Biological Target | Example from Thiazole-Based Compounds |
|---|---|---|
| Oncology | Tubulin, Cyclin-Dependent Kinases (CDK2), B-RAF, EGFR/VGFER Kinase | N,4-diaryl-1,3-thiazole-2-amines act as tubulin polymerization inhibitors. nih.gov |
| Inflammation | Cyclooxygenase (COX-1/COX-2) | Synthesized 2-aminothiazole derivatives showed potent COX-2 inhibition. rsc.org |
| Infectious Diseases | S-methyl-5-thioadenosine phosphorylase (Antileishmanial) | 4-phenyl-1,3-thiazol-2-amines have shown activity against Leishmania amazonensis. nih.govresearchgate.net |
| Antiviral | Coronavirus Helicase, 3CLpro, Papain-like Protease (PLpro) | Thiazole-based compounds are explored as potential inhibitors of coronavirus enzymes. researchgate.netnih.gov |
Development of Combination Strategies with Existing Therapeutic Agents
To maximize therapeutic efficacy and circumvent potential drug resistance, future research should investigate combination strategies involving this compound analogues and established drugs. This approach is particularly relevant in complex diseases like cancer, where multi-target strategies often yield superior outcomes. The specific combination would depend on the confirmed mechanism of action of the thiazole derivative. For instance, if an analogue is identified as a potent tubulin inhibitor, combining it with a DNA-damaging agent or a cell cycle checkpoint inhibitor could produce a synergistic anticancer effect.
Advancement of Sustainable and Efficient Synthetic Methodologies
The advancement of green chemistry principles is critical for the future synthesis of this compound and its derivatives. Traditional methods for creating 2-aminothiazoles, such as the Hantzsch synthesis, often rely on hazardous reagents and solvents. tandfonline.com Modern research focuses on developing eco-friendly, efficient, and cost-effective synthetic routes. nih.govsruc.ac.uk
Key areas for advancement include:
Green Solvents and Catalysts: Utilizing environmentally benign solvents like polyethylene (B3416737) glycol (PEG) or aqueous plant extracts, and employing reusable catalysts such as silica (B1680970) chloride or starch nanoparticles, can significantly reduce the environmental impact of synthesis. tandfonline.comnih.govresearchgate.netrsc.org
Energy-Efficient Techniques: Methods like microwave irradiation and ultrasound-assisted synthesis can dramatically reduce reaction times, increase product yields, and lower energy consumption compared to conventional heating. researchgate.netosi.lv
| Synthetic Approach | Description | Advantages |
|---|---|---|
| Microwave/Ultrasound-Assisted Synthesis | Using microwave or ultrasonic irradiation as an energy source to accelerate the reaction. nih.govresearchgate.net | Reduced reaction times, higher yields, increased energy efficiency. |
| Green Catalysis | Employing recyclable and non-toxic catalysts, such as aqueous neem leaf extract or chitosan-based biocatalysts. tandfonline.comnih.gov | Environmentally friendly, reduces hazardous waste, catalyst can often be reused. |
| One-Pot Synthesis | Combining multiple reaction steps into a single procedure without isolating intermediates. rsc.org | Shorter synthesis time, reduced solvent usage, higher overall efficiency. |
| Polymer-Supported Synthesis | Using a solid support or polymer resin to simplify purification and handling. rsc.org | Facilitates easy product isolation and purification. |
Integration of Artificial Intelligence and Machine Learning in Compound Design and Activity Prediction
Applications of AI and ML include:
Quantitative Structure-Activity Relationship (QSAR): ML algorithms can build predictive QSAR models that correlate the structural features of thiazole analogues with their biological activity. nih.gov These models can then be used to predict the potency of virtual compounds before they are synthesized.
Molecular Docking and Virtual Screening: In silico docking studies can predict the binding mode and affinity of designed analogues within the active site of a biological target. nih.govresearchgate.net This allows for the rapid screening of large virtual libraries to prioritize the most promising candidates for synthesis.
De Novo Design: Generative AI models can design entirely new molecules that are optimized for specific properties, such as high binding affinity for a target and favorable drug-like characteristics. xjtlu.edu.cn
ADMET Prediction: AI tools can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of new compounds, enabling researchers to identify and filter out candidates with poor pharmacokinetic profiles at an early stage. nih.gov
| AI/ML Application | Description | Benefit for Research on this compound |
|---|---|---|
| QSAR Modeling | Develops mathematical models to predict biological activity from chemical structure. nih.gov | Prioritizes the synthesis of analogues predicted to have high potency. |
| Molecular Docking | Simulates the interaction between a ligand (the compound) and a protein target. nih.gov | Provides insights into binding mechanisms and helps refine compound design for better affinity. |
| Virtual High-Throughput Screening (vHTS) | Computationally screens vast libraries of compounds to identify potential "hits" for a specific target. | Rapidly identifies novel, active scaffolds based on the thiazole core. |
| ADMET Prediction | Uses computational models to forecast the pharmacokinetic and toxicity profile of a molecule. nih.gov | Reduces late-stage attrition by eliminating compounds with unfavorable properties early in the process. |
Q & A
Q. What are the common synthetic routes for N-isobutyl-4-phenyl-1,3-thiazol-2-amine, and how can reaction conditions be optimized?
The compound is typically synthesized via cyclization of thiourea derivatives with α-haloketones. For example, reacting N-isobutylthiourea with 4-phenyl-2-bromoacetophenone under reflux in ethanol at 70–80°C for 6–8 hours yields the target molecule. Optimization involves adjusting solvent polarity (e.g., ethanol vs. DMF), temperature, and stoichiometry to enhance purity (>95%) and yield (60–80%). Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane) is critical .
Q. How can spectroscopic techniques (NMR, IR) confirm the structure of this compound?
- 1H NMR : The thiazole proton (C2-H) appears as a singlet at δ 7.2–7.5 ppm. Aromatic protons from the phenyl group resonate at δ 7.3–7.8 ppm, while the isobutyl group shows a triplet for CH2 (δ 1.8–2.1 ppm) and a septet for the CH (δ 2.3–2.5 ppm).
- IR : Stretching vibrations for C=N (thiazole ring) appear at 1600–1650 cm⁻¹, and N-H (amine) at 3300–3400 cm⁻¹. Cross-validation with high-resolution mass spectrometry (HRMS) ensures molecular ion consistency .
Q. What intermolecular interactions stabilize the crystal lattice of thiazol-2-amine derivatives?
X-ray diffraction studies of analogous compounds (e.g., N-(2,4-dichlorophenyl)-1,3-thiazol-2-amine) reveal C–H···Cl and π-π stacking interactions between aromatic rings (3.5–4.0 Å spacing). Hydrogen bonds (N–H···S/N) further stabilize the lattice, with bond lengths of 2.8–3.1 Å. These interactions influence melting points and solubility .
Advanced Research Questions
Q. How can SHELX and SIR97 be applied to resolve crystal structures of this compound?
- SHELX : Use SHELXT for phase determination via intrinsic phasing and SHELXL for refinement. Input diffraction data (Mo-Kα radiation, λ = 0.71073 Å) and assign anisotropic displacement parameters for non-H atoms. Hydrogen atoms are positioned geometrically and refined isotropically.
- SIR97 : Direct methods in SIR97 resolve initial phases, followed by Fourier synthesis for electron density maps. Convergence is achieved when R-factor < 0.05 and wR2 < 0.15. Validation with PLATON ensures absence of twinning or disorder .
Q. What strategies improve the bioactivity of thiazol-2-amine derivatives against Mycobacterium tuberculosis?
Structure-activity relationship (SAR) studies highlight that:
- Electron-withdrawing groups (e.g., Cl, F) at the phenyl ring enhance potency (MIC: 0.5–2 µg/mL).
- Bulky substituents (e.g., isobutyl) improve membrane permeability.
- Hybridization with pyridine or triazine rings increases target affinity (e.g., IC50 < 1 µM for enzyme inhibition). In vitro assays using Lowenstein-Jensen medium and MTT cytotoxicity screening validate selectivity .
Q. How do computational methods (DFT, molecular docking) predict the reactivity and binding modes of this compound?
- DFT : B3LYP/6-311+G(d,p) calculations optimize geometry and calculate frontier orbitals. A small HOMO-LUMO gap (<4 eV) suggests high reactivity.
- Docking : Autodock Vina docks the compound into Mycobacterium enoyl-ACP reductase (PDB: 4TZK). The thiazole ring forms π-π interactions with Phe149, while the isobutyl group occupies a hydrophobic pocket. Binding energy ≤ −8.5 kcal/mol correlates with experimental inhibition .
Q. What challenges arise in characterizing polymorphic forms of this compound?
Polymorph screening via solvent evaporation (e.g., acetone/water vs. methanol) may yield distinct crystal forms (e.g., monoclinic vs. orthorhombic). Differences in unit cell parameters (a, b, c) and diffraction patterns (2θ shifts >1°) require Rietveld refinement for quantification. Thermal analysis (DSC/TGA) identifies stable forms, with melting point variations of 5–10°C .
Methodological Notes
- Crystallography : Use ORTEP-3 for graphical representation of thermal ellipsoids and packing diagrams (Fig. 2 in ).
- Biological Assays : Include positive controls (e.g., isoniazid for TB) and validate results with triplicate measurements ± SEM.
- Synthetic Scale-Up : Pilot reactions (>10 g) require safety assessments for exothermic cyclization steps .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
